4-(Chloromethyl)-2,6-dimethylpyridine
Overview
Description
Synthesis Analysis
The synthesis of related pyridine compounds involves selective chlorination and methylation processes. A notable method includes the use of POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridineN-oxide under mild reaction conditions, achieving good yields (Xia Liang, 2007). Another approach involves the synthesis from 2,3-dimethylpyridine by oxidation, nitration, and chlorination steps to obtain 4-Chloro-2,3-dimethylpyridineN-oxide with high purity and yield (Feng Xiao-liang, 2006).
Scientific Research Applications
Rearrangement Reactions : The base-catalysed reaction of a compound similar to 4-(Chloromethyl)-2,6-dimethylpyridine can lead to derivatives of both 4H- and 3H-azepines, with potential reversibility under certain conditions (Anderson & Johnson, 1966).
Large Scale Synthesis : There's a method for converting a mixture containing a compound similar to 4-(Chloromethyl)-2,6-dimethylpyridine into other derivatives, showcasing its utility in synthetic chemistry (Singh, Lesher, & Pennock, 1990).
Replacement of Hydrogen by Lithium or Halogen : The compound's derivatives are used in studies focusing on the systematic replacement of hydrogen atoms in similar pyridines (Karpman, Azimov, Anisimova, & Yakhontov, 1980).
Ion Mobility Spectrometry : Derivatives of 4-(Chloromethyl)-2,6-dimethylpyridine are used in ion mobility spectrometry studies for chemical standardization (Eiceman, Nazarov, & Stone, 2003).
Formation of Complexes in Chemistry : Research on forming various metal complexes using derivatives of 4-(Chloromethyl)-2,6-dimethylpyridine provides insights into coordination chemistry (Shinkawa, Sato, Shinya, Nakamura, & Okeya, 1995).
Synthesis of G-quadruplex Binding Ligand : Derivatives are used in synthesizing compounds that interact with quadruplex DNA, showing potential in cancer treatment strategies (Smith, Corry, Iyer, Norret, & Raston, 2009).
Improving Synthesis Methods : Research includes improving synthesis methods of similar compounds, demonstrating the continuous evolution of synthetic techniques (Liang, 2007).
X-Ray Crystal Structures : Studies on the X-ray crystal structures of metal complexes involving derivatives of 4-(Chloromethyl)-2,6-dimethylpyridine contribute to our understanding of molecular structure (Yamasaki, Saito, Tadokoro, Matsumoto, Miyajima, & Nakamura, 1997).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made in its synthesis.
For a specific compound, these analyses would require experimental data and peer-reviewed research. If “4-(Chloromethyl)-2,6-dimethylpyridine” is a novel compound, these analyses would need to be conducted in a research setting. If you have a different compound in mind or need information on a different topic, feel free to ask!
properties
IUPAC Name |
4-(chloromethyl)-2,6-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJGMXMMZDNOOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544332 | |
Record name | 4-(Chloromethyl)-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2,6-dimethylpyridine | |
CAS RN |
120739-87-9 | |
Record name | 4-(Chloromethyl)-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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